molecular formula C14H14N2O2 B13982031 N-[3-(2-Pyridinylmethoxy)phenyl]acetamide CAS No. 105326-55-4

N-[3-(2-Pyridinylmethoxy)phenyl]acetamide

Cat. No.: B13982031
CAS No.: 105326-55-4
M. Wt: 242.27 g/mol
InChI Key: ZOLOLLSBSQCCBV-UHFFFAOYSA-N
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Description

N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a pyridine ring attached to a phenyl group through a methoxy linkage, and an acetamide group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide typically involves the reaction of 3-(2-pyridinylmethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Pyridinylmethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-Pyridinylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is unique due to the presence of both pyridine and phenyl groups linked through a methoxy bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

105326-55-4

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[3-(pyridin-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C14H14N2O2/c1-11(17)16-12-6-4-7-14(9-12)18-10-13-5-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

ZOLOLLSBSQCCBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=N2

Origin of Product

United States

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